

An In-depth Technical Guide to 4'-Hydroxydeoxybenzoin (CAS: 2491-32-9)

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Compound of Interest

Compound Name: *Benzyl 4-hydroxyphenyl ketone*

Cat. No.: *B184925*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Hydroxydeoxybenzoin (CAS: 2491-32-9), a deoxybenzoin derivative with potential applications in pharmaceutical and chemical research. This document details the compound's chemical and physical properties, provides spectroscopic data for characterization, and outlines experimental protocols for its synthesis and for the evaluation of its potential biological activities. Furthermore, this guide explores potential signaling pathways that may be modulated by this compound, offering a foundation for future research and drug development endeavors.

Chemical and Physical Properties

4'-Hydroxydeoxybenzoin, also known as **Benzyl 4-hydroxyphenyl ketone**, is a solid organic compound.^{[1][2][3]} Its core structure consists of a phenylacetyl group attached to a phenol. The presence of the phenolic hydroxyl group and the ketone functionality makes it a versatile molecule for further chemical modifications and a candidate for biological activity studies.

Property	Value	Reference
CAS Number	2491-32-9	[1][3]
IUPAC Name	1-(4-hydroxyphenyl)-2-phenylethanone	[1]
Synonyms	4'-Hydroxy-2-phenylacetophenone, Benzyl 4-hydroxyphenyl ketone, p-(Phenylacetyl)phenol	[1][2][3]
Molecular Formula	C ₁₄ H ₁₂ O ₂	[1]
Molecular Weight	212.24 g/mol	[3]
Appearance	Cream crystalline powder	
Melting Point	148-151 °C	[3]
SMILES	O=C(Cc1ccccc1)c2ccc(O)cc2	
InChI	InChI=1S/C14H12O2/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9,15H,10H2	[3]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 4'-Hydroxydeoxybenzoin based on analysis of its structure and data from related compounds.

¹H NMR Spectroscopy

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~10.0	s	1H	Ar-OH
~7.9	d	2H	Ar-H (ortho to C=O)
~7.3	m	5H	Ph-CH ₂
~6.9	d	2H	Ar-H (ortho to OH)
~4.2	s	2H	-CH ₂ -

Note: Predicted values based on general chemical shift ranges and data for similar structures. The solvent used for analysis will influence the exact chemical shifts.

¹³C NMR Spectroscopy

Chemical Shift (δ) (ppm)	Assignment
~198	C=O
~162	C-OH
~135	Phenyl C (quaternary)
~131	Aryl C-H (ortho to C=O)
~130	Phenyl C-H
~129	Phenyl C-H
~127	Phenyl C-H
~124	Aryl C (quaternary)
~116	Aryl C-H (ortho to OH)
~45	-CH ₂ -

Note: Predicted values based on general chemical shift ranges and data for similar structures.

Mass Spectrometry

m/z	Interpretation
212	[M] ⁺ (Molecular Ion)
121	[M - C ₆ H ₅ CH ₂] ⁺ (Loss of benzyl group)
91	[C ₆ H ₅ CH ₂] ⁺ (Benzyl cation)

Note: Fragmentation pattern is predicted based on the structure. The base peak may vary depending on the ionization method.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (phenolic)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1680-1660	Strong	C=O stretch (ketone)
1600-1450	Medium to Strong	C=C stretch (aromatic)
1250-1150	Strong	C-O stretch (phenol)

Note: Predicted absorption bands based on characteristic functional group frequencies.

UV-Vis Spectroscopy

λ _{max} (nm)	Solvent
~280	Ethanol/Methanol

Note: The absorption maximum is an estimation based on the chromophores present in the molecule (a substituted acetophenone system). The actual λ_{max} may vary depending on the solvent.

Experimental Protocols

Synthesis of 4'-Hydroxydeoxybenzoin via Fries Rearrangement

The Fries rearrangement of phenylacetate is a common method for the synthesis of hydroxyacetophenones.^{[2][4][5]} This protocol is adapted for the synthesis of 4'-Hydroxydeoxybenzoin from the corresponding ester.

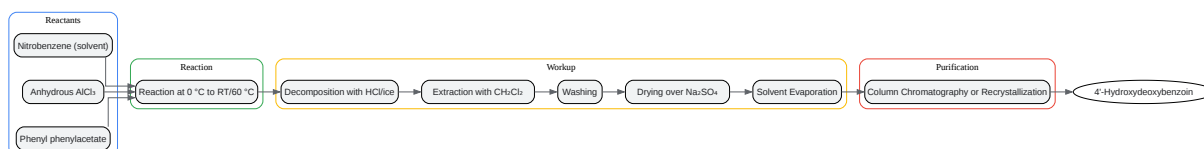
Materials:

- Phenyl phenylacetate
- Anhydrous Aluminum Chloride (AlCl_3)
- Nitrobenzene (solvent)
- Hydrochloric acid (HCl), dilute
- Dichloromethane (CH_2Cl_2)
- Sodium sulfate (Na_2SO_4), anhydrous
- Standard laboratory glassware and equipment

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenyl phenylacetate in nitrobenzene.
- Cool the mixture in an ice bath.
- Slowly add anhydrous aluminum chloride in portions while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to 50-60 °C to promote the para-isomer formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- Once the reaction is complete, pour the mixture into a beaker containing ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with water, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).



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Caption: Workflow for the synthesis of 4'-Hydroxydeoxybenzoin.

Biological Activity Assays

This assay is a common and reliable method to evaluate the antioxidant capacity of a compound.^{[3][6][7]}

Materials:

- 4'-Hydroxydeoxybenzoin
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or Ethanol
- Ascorbic acid (positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of 4'-Hydroxydeoxybenzoin in methanol or ethanol.
- Prepare a series of dilutions of the test compound and ascorbic acid in the same solvent.
- Prepare a fresh solution of DPPH in methanol or ethanol (typically 0.1 mM).
- In a 96-well plate, add a specific volume of the DPPH solution to each well.
- Add an equal volume of the test compound dilutions, positive control, or solvent (for the blank) to the respective wells.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
- Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the test compound.^[3]

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.^{[8][9][10][11][12]}

Materials:

- 4'-Hydroxydeoxybenzoin
- COX-1 and COX-2 enzyme preparations
- Arachidonic acid (substrate)
- A suitable buffer system (e.g., Tris-HCl)
- A detection reagent for prostaglandin E₂ (PGE₂) (e.g., an ELISA kit)
- A non-selective NSAID like indomethacin or a selective COX-2 inhibitor like celecoxib (positive controls)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of 4'-Hydroxydeoxybenzoin and the control inhibitors in a suitable solvent (e.g., DMSO).
- In separate wells of a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or control inhibitors in the reaction buffer for a short period (e.g., 15 minutes) at 37 °C.
- Initiate the enzymatic reaction by adding arachidonic acid to each well.
- Incubate the plate at 37 °C for a specific time (e.g., 10 minutes).
- Stop the reaction by adding a stopping solution (e.g., a dilute acid).
- Measure the amount of PGE₂ produced using a specific detection method, such as an ELISA kit, according to the manufacturer's instructions.
- Calculate the percentage of COX inhibition for each concentration of the test compound.

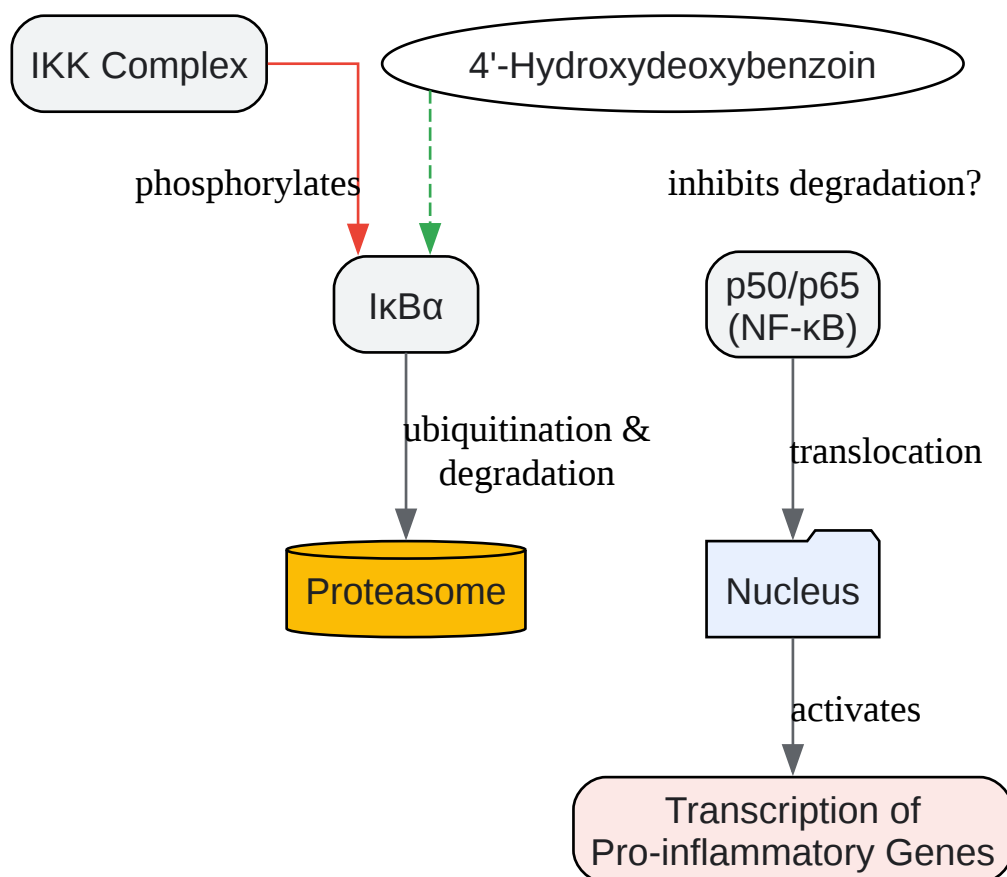
- Determine the IC₅₀ values for both COX-1 and COX-2 inhibition to assess the compound's potency and selectivity.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by 4'-Hydroxydeoxybenzoin are not yet available, its structural similarity to other phenolic compounds, such as flavonoids and other deoxybenzoins, suggests potential interactions with key cellular signaling cascades involved in inflammation and oxidative stress.

Potential Modulation of Inflammatory Pathways

Phenolic compounds are known to interfere with pro-inflammatory signaling pathways. 4'-Hydroxydeoxybenzoin may potentially inhibit the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.^{[13][14][15][16]} Under inflammatory conditions, the IKK complex phosphorylates I κ B α , leading to its ubiquitination and degradation. This allows the p50/p65 NF- κ B dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. 4'-Hydroxydeoxybenzoin might inhibit this pathway by preventing the degradation of I κ B α , thus sequestering NF- κ B in the cytoplasm.



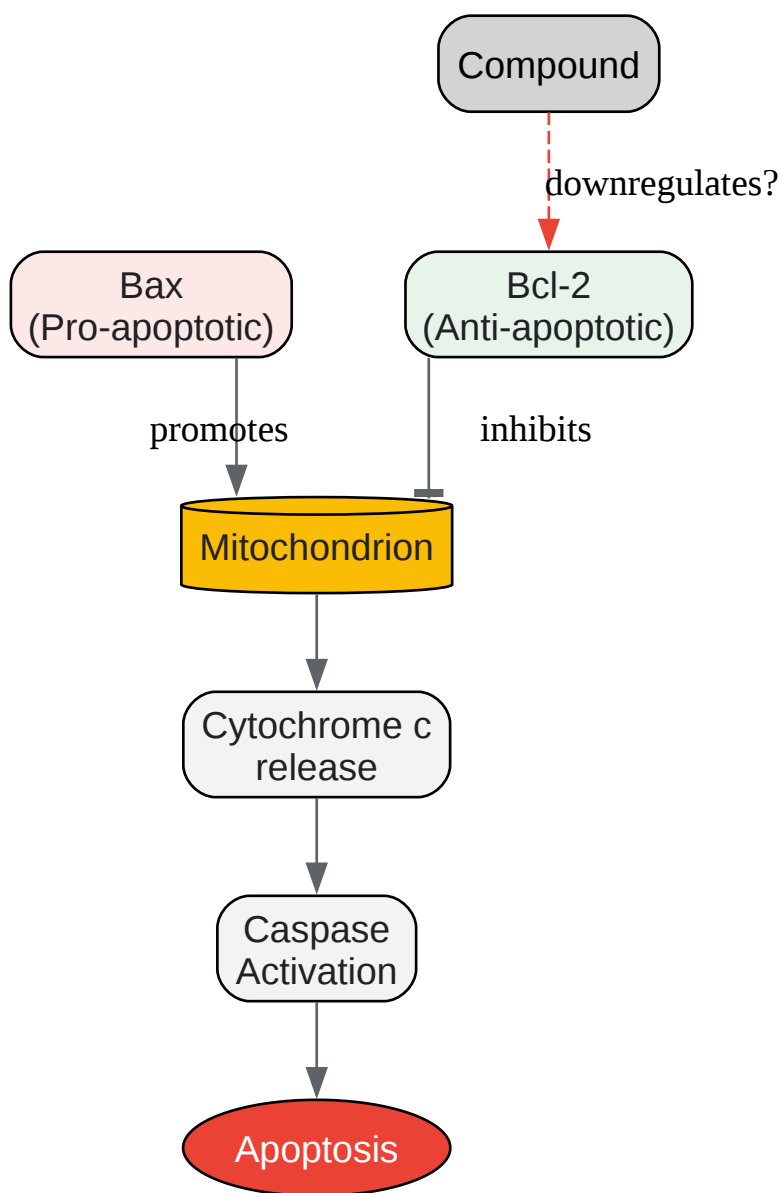
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Caption: Potential inhibition of the NF-κB signaling pathway.

Another potential target is the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, including p38 and JNK.[17][18] Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors like AP-1, which also promotes the expression of pro-inflammatory genes. 4'-Hydroxydeoxybenzoin could potentially inhibit the phosphorylation and activation of p38 or JNK.

Involvement in Apoptosis Pathways

Some phenolic compounds have been shown to induce apoptosis in cancer cells.[19][20][21][22][23] This can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases. 4'-Hydroxydeoxybenzoin might modulate the expression of pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2), thereby influencing cell fate.



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Caption: Potential modulation of the intrinsic apoptosis pathway.

Safety and Handling

4'-Hydroxydeoxybenzoin is classified as an irritant.[3] It may cause skin irritation, serious eye irritation, and respiratory irritation. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4'-Hydroxydeoxybenzoin is a molecule of interest with potential biological activities stemming from its phenolic and ketonic structural features. This guide provides a foundational understanding of its properties, synthesis, and potential mechanisms of action. Further research is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and comprehensively evaluate its pharmacological profile and the specific signaling pathways it modulates. Such studies will be crucial in determining its potential as a lead compound in drug discovery and development.

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